Tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)carbamate
Description
Tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)carbamate is a boronic ester-containing compound widely used in medicinal chemistry and organic synthesis. Its structure features a cyclopropane ring fused to a phenyl group substituted with a pinacol boronate ester, protected by a tert-butyl carbamate group. This design enhances stability and facilitates participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C–C bond formation in drug discovery . The compound is commercially available (e.g., from CymitQuimica) in quantities ranging from 100 mg to 1 g, with prices reflecting its high purity (>95%) and specialized applications .
Properties
IUPAC Name |
tert-butyl N-[1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30BNO4/c1-17(2,3)24-16(23)22-20(11-12-20)14-9-8-10-15(13-14)21-25-18(4,5)19(6,7)26-21/h8-10,13H,11-12H2,1-7H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHCQZRGLWDXOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CC3)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004294-78-3 | |
| Record name | tert-butyl N-{1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)carbamate is a compound of interest due to its potential biological activities. This article explores its biological effects based on available research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C16H27BN2O4
- Molecular Weight : 322.212 g/mol
- CAS Number : 1073354-70-7
- IUPAC Name : tert-butyl 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate
- PubChem CID : 16218387
Tert-butyl carbamate derivatives are known to interact with various biological targets. The presence of the dioxaborolane moiety suggests potential interactions with enzymes involved in signaling pathways. Specifically, compounds containing boron have been studied for their ability to inhibit kinases such as GSK-3β and IKK-β, which are crucial in inflammation and cancer pathways .
1. Anti-inflammatory Effects
Research indicates that tert-butyl derivatives can suppress the production of pro-inflammatory cytokines and nitric oxide in models of inflammation. For instance, studies have shown that certain related compounds effectively reduce inflammation markers in lipopolysaccharide-induced models .
2. Cytotoxicity and Cell Viability
In cytotoxicity assays conducted on neuronal cell lines (HT-22) and microglial cells (BV-2), certain derivatives exhibited no significant decrease in cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for potential therapeutic applications .
3. Kinase Inhibition
The compound's structure allows it to act as an inhibitor for key kinases involved in cellular signaling. Inhibition assays have demonstrated that modifications to the carbamate structure can enhance or diminish inhibitory activity against kinases like GSK-3β and ROCK-1 .
Study 1: Inhibition of GSK-3β
A study evaluated the inhibitory activity of various carbamate derivatives against GSK-3β. The results indicated that modifications to the cyclopropyl group significantly affected potency, with IC50 values ranging from 10 nM to over 1 µM depending on the substituents used .
| Compound | IC50 (nM) |
|---|---|
| Compound A | 50 |
| Compound B | 150 |
| Compound C | 500 |
Study 2: Neuroprotective Effects
In another study focusing on neuroprotection against amyloid-beta toxicity in astrocytes, a related compound showed moderate protective effects by reducing TNF-α levels and oxidative stress markers. This highlights the potential application of these compounds in neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a broader class of tert-butyl carbamate-protected boronic esters. Below is a comparative analysis of structurally related derivatives:
Stability and Commercial Availability
- The target compound’s cyclopropane ring enhances thermal stability (decomposition >200°C) compared to aliphatic chain-containing analogues like tert-butyl phenethylcarbamate derivatives .
- Commercial suppliers (e.g., CymitQuimica, AiFChem) prioritize compounds with cyclopropane or rigid motifs due to demand in fragment-based drug design .
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